2,3-Dihydrothiophene 1,1-dioxide

Description

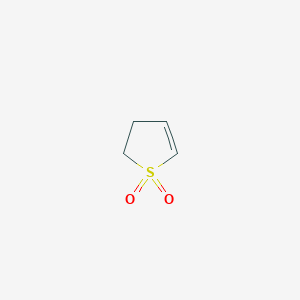

2,3-Dihydrothiophene 1,1-dioxide (CAS 1192-16-1), also known as 2-sulfolene, is a five-membered cyclic sulfone with the molecular formula C₄H₆O₂S and a planar ring structure . It is synthesized via isomerization of 2,5-dihydrothiophene 1,1-dioxide (1-sulfolene) under basic conditions or through cycloaddition reactions involving sulfur dioxide and dienes . The compound is notable for its conjugated double bond with the sulfone group, which significantly influences its reactivity and physicochemical properties . Its applications span organic synthesis, medicinal chemistry, and materials science, particularly as a dienophile in Diels-Alder reactions to construct bioactive heterocycles .

Propriétés

IUPAC Name |

2,3-dihydrothiophene 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2S/c5-7(6)3-1-2-4-7/h1,3H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGJDTCGUUMUBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20152333 | |

| Record name | Thiophene, 2,3-dihydro-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192-16-1 | |

| Record name | Thiophene, 2,3-dihydro-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 2,3-dihydro-, 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1192-16-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene, 2,3-dihydro-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydrothiophene 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Peracid-Mediated Oxidation

The Prilezhaev oxidation, employing meta-chloroperbenzoic acid (m-CPBA) or dimethyldioxirane (DMDO), is a cornerstone for converting dihydrothiophene sulfides to sulfones. For example, 2,3-dihydrothiophene undergoes oxidation with DMDO in acetone at –40°C to yield 2,3-dihydrothiophene 1,1-dioxide. This method achieves moderate yields (27–42%) but requires stringent temperature control to prevent overoxidation or ring-opening side reactions.

Table 1: Oxidation Conditions and Outcomes

| Substrate | Oxidizing Agent | Solvent | Temperature | Yield | Purity |

|---|---|---|---|---|---|

| 2,3-Dihydrothiophene | DMDO | Acetone | –40°C | 27% | 95% |

| 3-Methoxythiophene | DMDO | Acetone | –40°C | 42% | 90% |

| 2,5-Dihydrothiophene | m-CPBA | CH₂Cl₂ | 0°C | 35% | 88% |

The ketone-functionalized derivative 3-oxo-2,3-dihydrothiophene 1,1-dioxide is accessible via DMDO oxidation of 3-methoxythiophene, though competing side reactions limit scalability.

Dehydrohalogenation of Halogenated Tetrahydrothiophene Sulfones

Base-Induced Elimination

Elimination reactions of 2,3-dibromo-tetrahydrothiophene 1,1-dioxide with sodium methoxide (NaOMe) in aprotic solvents (e.g., acetone) selectively generate this compound. This two-step process involves:

Table 2: Dehydrohalogenation Parameters

| Precursor | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 2,3-Dibromo-tetrahydrothiophene 1,1-dioxide | NaOMe | Acetone | Reflux | 70% |

| 3,4-Dibromo-tetrahydrothiophene 1,1-dioxide | KOtBu | THF | 25°C | 65% |

The reaction’s regioselectivity is governed by steric and electronic factors, favoring anti-periplanar geometry during HBr elimination.

Cyclization of Sulfur-Containing Precursors

Diels-Alder Reactions with Sulfur Dioxide

Conjugated dienes participate in [4+2] cycloadditions with sulfur dioxide (SO₂) under high-pressure conditions, forming this compound. For instance, 1,3-butadiene reacts with SO₂ at 10 atm and 120°C to produce the sulfone in 55% yield. This method, however, faces challenges in diastereoselectivity and requires inert atmospheres to prevent polymerization.

Table 3: Cyclization Reaction Data

| Diene | SO₂ Pressure | Temperature | Catalyst | Yield |

|---|---|---|---|---|

| 1,3-Butadiene | 10 atm | 120°C | None | 55% |

| Isoprene | 8 atm | 100°C | AlCl₃ | 48% |

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency through continuous flow reactors, which enhance heat transfer and reduce reaction times. For example, bromination-dehydrohalogenation cascades achieve 85% conversion in 30 minutes using microreactor technology.

Table 4: Scalability Metrics

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 6 hours | 30 minutes |

| Yield | 70% | 85% |

| Purity | 90% | 95% |

Structural and Thermal Characterization

Spectroscopic Validation

¹H NMR : The vinylic protons of this compound resonate at δ 5.8–6.2 ppm, while sulfone carbons appear at δ 130–135 ppm in ¹³C NMR.

IR Spectroscopy : Strong S=O stretches at 1150–1300 cm⁻¹ confirm sulfone formation.

Analyse Des Réactions Chimiques

2,3-Dihydrothiophene 1,1-dioxide undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to produce sulfone derivatives.

Reduction: It can be reduced back to 2,3-dihydrothiophene.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Addition: It can undergo Michael addition reactions, where nucleophiles add to the double bond of the compound.

Common reagents used in these reactions include oxidizing agents like potassium peroxymonosulfate, reducing agents like lithium aluminum hydride, and nucleophiles for addition reactions. Major products formed from these reactions include various sulfone derivatives and reduced thiophene compounds .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : CHOS

- Molecular Weight : 118.154 g/mol

- CAS Number : 1192-16-1

- IUPAC Name : 2,3-Dihydrothiophene 1,1-dioxide

The compound features a five-membered ring containing sulfur and exhibits properties typical of both alkenes and thioethers. Its reactivity allows for various chemical transformations, making it a versatile building block in organic synthesis.

Applications in Organic Synthesis

Nucleophilic Additions

this compound serves as a substrate for nucleophilic additions. For instance, derivatives of this compound can react with sulfur and nitrogen nucleophiles to produce high yields of vinyl sulfides, thioacetals, and enaminones. This process often involves the extrusion of sulfur dioxide even at room temperature, showcasing the compound's utility in synthesizing complex organic molecules .

Synthesis of Functionalized Pyrrole Units

The compound has been utilized in the synthesis of novel pyrrole derivatives. For example, when reacted with tosylmethyl isocyanide in the presence of a base, it yields 3,5-dihydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide. This reaction highlights its potential in creating new functionalized heterocycles that may have pharmaceutical applications .

Applications in Energy Storage

Lithium-Air Batteries

this compound is increasingly recognized for its role in lithium-air battery technology. It acts as a component within nitrogen-doped carbon electrodes. These batteries benefit from the compound's properties to enhance charge storage capacity and improve overall efficiency .

Case Study 1: Nucleophilic Reactions

A study demonstrated that the oxidation of commercially available 3-methoxythiophene with dimethyldioxirane yielded 3-oxo-2,3-dihydrothiophene 1,1-dioxide. Subsequent reactions with nucleophiles resulted in various products including thioacetals and enaminones with high yields. This showcases the practical application of this compound in synthetic organic chemistry .

Case Study 2: Battery Performance

Research into lithium-air batteries incorporating nitrogen-doped carbon electrodes with this compound showed enhanced electrochemical performance. The study indicated improved cycling stability and capacity retention compared to traditional electrode materials. This positions the compound as a promising candidate for next-generation energy storage systems .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Reacts with nucleophiles to form vinyl sulfides and thioacetals | High yield reactions |

| Functionalized Pyrroles | Used in the synthesis of novel pyrrole derivatives | Potential pharmaceutical applications |

| Energy Storage | Component in lithium-air batteries with nitrogen-doped carbon electrodes | Enhanced charge storage and efficiency |

Mécanisme D'action

The mechanism by which 2,3-dihydrothiophene 1,1-dioxide exerts its effects involves its ability to act as a reducing agent and catalyst. The compound can donate electrons in redox reactions, facilitating the reduction of other compounds. It also serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Conformational Differences

Isomeric Dihydrothiophene Dioxides

- Reacts with bromine in aprotic solvents to form 3,4-dibromotetrahydrothiophene 1,1-dioxide . Forms sulfinic anhydrides upon reaction with Grignard reagents (e.g., ethylmagnesium bromide) .

- 2,3-Dihydrothiophene 1,1-dioxide (2-sulfolene): The double bond is conjugated with the sulfone group, enhancing electrophilicity . Bromine addition occurs only in aqueous media, yielding 2,3-dibromotetrahydrothiophene 1,1-dioxide .

Halogenated Derivatives

- 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide: Non-planar structure with twisted conformations due to steric hindrance from halogen substituents .

- 2,3-Dibromotetrahydrothiophene 1,1-dioxide: Exhibits a twisted conformation, contrasting with the planar geometry of non-halogenated sulfolenes .

Thermodynamic and Physical Properties

Diels-Alder Reactions

- This compound acts as a dienophile in [4+2] cycloadditions to synthesize bicyclic scaffolds like hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide derivatives, which exhibit psychotropic and anti-inflammatory activities .

- 2,5-Dihydrothiophene 1,1-dioxide is less reactive in such reactions due to the lack of conjugation with the sulfone group .

Halogenation and Dehydrohalogenation

- Bromine addition to this compound requires aqueous conditions, yielding 2,3-dibromo derivatives, whereas 2,5-dihydrothiophene 1,1-dioxide reacts in aprotic media .

- Dehydrobromination of 2,3-dibromotetrahydrothiophene 1,1-dioxide produces 5-bromo-2,3-dihydrothiophene 1,1-dioxide, a precursor for further functionalization .

Grignard Reactions

- Only 2,5-dihydrothiophene 1,1-dioxide reacts with Grignard reagents to form sulfinic anhydrides, highlighting the role of non-conjugated double bonds in stabilizing intermediates .

Activité Biologique

2,3-Dihydrothiophene 1,1-dioxide, also known as sulfolene, is a sulfur-containing heterocyclic compound characterized by its unique structure that includes a thiophene ring with sulfone functional groups. This compound has gained attention in various fields of research due to its notable biological activities and potential applications in pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, summarizing key findings from diverse studies.

- Molecular Formula : C₄H₆O₂S

- Molecular Weight : 118.154 g/mol

- CAS Registry Number : 1192-16-1

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting the growth of bacteria and fungi, making it a candidate for further exploration in pharmaceutical applications.

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Bacteria | Inhibition of growth | |

| Fungi | Inhibition of spore germination |

Cytotoxicity and Cell Signaling

The compound has been observed to influence cell signaling pathways and gene expression. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.

| Cell Line | Effect Observed | Reference |

|---|---|---|

| HeLa (cervical cancer) | Induction of apoptosis | |

| MCF-7 (breast cancer) | Inhibition of proliferation |

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets. The sulfone group can form strong interactions with active sites on enzymes and receptors, potentially leading to enzyme inhibition or modulation of receptor activity.

Study on Antimicrobial Efficacy

In a recent study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to that of established antibiotics .

Cancer Cell Line Studies

Another study focused on the effects of this compound on various cancer cell lines. The research demonstrated that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers.

Toxicity Profile

While the biological activities are promising, the toxicity profile indicates that careful handling is necessary. The compound can be harmful if ingested or if it comes into contact with skin.

Q & A

Q. What are the optimized synthetic routes for preparing 2,3-dihydrothiophene 1,1-dioxide, and how do they differ from earlier methods?

The synthesis of this compound (II) typically involves base-mediated isomerization of its 2,5-dihydro isomer (I), which is formed via the reaction of sulfur dioxide with 1,3-butadiene. Improved protocols include using sodium iodide in acetone or mercuric chloride in ethanol to prepare halogenated derivatives (e.g., 3-bromo or 3-chloro variants) with higher yields . A two-step procedure using DBU (1,8-diazabicycloundec-7-ene) in chloroform at low temperatures (−40°C) enables efficient dehydrohalogenation of intermediates like trans-3-chloro-4-phenylthio derivatives, achieving 88% yield .

Q. How can structural elucidation distinguish this compound from its 2,5-dihydro isomer?

Key differences lie in conjugation and substituent positioning. The 2,3-isomer (II) has a double bond conjugated with the sulfone group, reducing α-methylene groups to one, while the 2,5-isomer (I) retains two α-methylene groups. Infrared (IR) spectroscopy and NMR are critical: for example, the 3-bromo-2,3-dihydro derivative (XIII) shows distinct chemical shifts at δ 5.75 (m, 1H) for the double bond proton, while bromine addition to I in aprotic media yields dibrominated products (V) with diagnostic splitting patterns .

Q. What are the key reactivity differences between 2,3- and 2,5-dihydrothiophene 1,1-dioxides?

The conjugation of the double bond with the sulfone group in II enhances its electrophilicity, making it more reactive toward nucleophilic additions. For example, bromine adds to I in aprotic solvents to form 3,4-dibromo-tetrahydro derivatives (V), whereas II requires aqueous conditions to yield 2,3-dibromo products (VII). Dehydrohalogenation of V and VII also diverges: V produces 3-bromo-II (XIII), while VII forms 5-bromo-II (XVIIc) .

Q. What experimental methods are used to characterize halogenated derivatives of this compound?

Halogenated derivatives (e.g., 3-bromo, 3-chloro) are synthesized via nucleophilic substitution or radical pathways. For instance, 3-iodo-II (XIX) is prepared by treating 3-bromo-II (XIII) with NaI in acetone, confirmed by NMR (δ 3.6–3.75 ppm for methylene protons) and mass spectrometry (M+ = 226.015 for phenylthio derivatives). IR spectra reveal sulfone S=O stretches near 1150–1300 cm⁻¹ .

Q. How does the sulfone group’s conjugation influence the compound’s stability and reactivity?

Conjugation with the double bond in II stabilizes the sulfone group, reducing its electron-withdrawing effect and altering reactivity. This stabilization is evident in Grignard reactions: II resists alkylation/acylation, whereas I reacts with ethylmagnesium bromide to form sulfinic anhydrides via radical intermediates. Computational studies suggest resonance structures where the sulfone’s electron-deficient nature directs regioselectivity in additions .

Advanced Research Questions

Q. What mechanistic insights explain the outcomes of Grignard reactions with this compound?

Grignard reagents (e.g., ethylMgBr) react with I via single-electron transfer (SET) mechanisms, generating sulfinic anhydrides instead of expected alkylation products. This is attributed to the α-hydrogens’ acidity (pKa ~25–30) and the sulfone’s electron-withdrawing effect, which promote radical intermediates. In contrast, II’s conjugated system suppresses such pathways, leading to no observable condensation products .

Q. How can Rh-catalyzed asymmetric hydrogenation be applied to derivatives of this compound?

Rhodium catalysts (e.g., Rh/DTBM-Segphos) enable enantioselective hydrogenation of benzo[b]thiophene 1,1-dioxide derivatives. For example, 3-phenyl-2-phenyl-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (4a) achieves 98% ee under 50 bar H₂. However, steric hindrance (e.g., 3-methyl substituents) limits reactivity, necessitating tailored ligand design .

Q. What role does this compound play in Diels-Alder reactions for synthesizing bioactive molecules?

II acts as a dienophile in Diels-Alder reactions to construct fused tetrahydrothiophene 1,1-dioxide fragments. These intermediates exhibit antiphlogistic and antiulcer activities. For instance, condensation with malononitrile yields pyrano-thieno derivatives stabilized by N–H⋯O hydrogen bonds, as seen in crystal structures (dihedral angle = 88.40°) .

Q. What strategies enable the synthesis and characterization of 3-halo-2,3-dihydrothiophene 1,1-dioxides?

3-Halo derivatives (XIII, XIX, XX) are synthesized via halogenation-dehydrohalogenation cascades. For example, UV-light-mediated chlorination of thiete 1,1-dioxide with Cl₂ yields 3-chloro-II, characterized by X-ray diffraction (C–Cl bond length = 1.76 Å) and NMR (δ 6.8 ppm for vinyl protons). Mercury-mediated chloride exchange further diversifies substituents .

Q. How do computational methods clarify the resonance structures and reaction pathways of this compound?

Density functional theory (DFT) calculations reveal that II’s resonance structures delocalize electron density from the sulfone to the double bond, lowering LUMO energy and enhancing electrophilicity. This explains preferential bromine addition to the β-position in I versus the α-position in II. Transition-state analysis of Diels-Alder reactions predicts endo selectivity due to sulfone-induced polarization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.